![molecular formula C10H14ClN B1422433 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1251924-40-9](/img/structure/B1422433.png)
3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Scientific Research Applications
Metabolic Fate in Drug Testing
The metabolic fate of 2-aminoindane (2,3-dihydro-1H-inden-2-amine, 2-AI), closely related to 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, has been studied in vitro and in vivo. This research, particularly the in vitro metabolism using pooled human liver microsomes and rat urine analysis, can inform drug testing methods and understanding of metabolic pathways (Manier et al., 2019).
Dopamine Receptor Ligands
The synthesis and evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, including variants structurally related to 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, have been studied for their potential as dopamine receptor ligands. These compounds have shown affinity and selectivity for D1 and D2 receptors in nanomolar ranges, suggesting possible applications in neurological research (Claudi et al., 1996).
Synthesis Methods
An efficient and economical synthesis method for a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, has been developed. This highlights the ongoing efforts to improve the synthesis processes for compounds within this chemical family, which can impact the availability and study of these substances in scientific research (Prashad et al., 2006).
Serotonin Uptake Inhibitors
Research on the absolute configuration of cis-2,3-dihydro-2[(methylamino)methyl]- 1-[4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, which shares a similar structure with 3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, provides insights into serotonin uptake inhibitors. Understanding the chirality and configuration of such compounds can have implications in the development of antidepressant drugs (Michals & Smith, 1993).
properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBVMGHWHOCXKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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